[3,4'-Bipyridine]-5-carbaldehyde

Medicinal Chemistry ADME Physicochemical Properties

Avoid isomer misidentification and supply delays in bipyridine chemistry. [3,4'-Bipyridine]-5-carbaldehyde resolves these challenges with the following advantages: • Regiochemical precision - The 5-formyl substitution ensures correct metal-chelation geometry; the 6-carbaldehyde isomer (CAS 1214336-21-6) yields inactive ligands. • Optimized physicochemical profile - XLogP 0.9 and TPSA 42.8 Ų enable aqueous MOF self-assembly and efficient intracellular delivery for probes/PROTACs. • Cost and supply resilience - Approximately 50 % lower cost vs. the 6-isomer; one-step Vilsmeier synthesis supports gram-scale availability without prohibitive expense.

Molecular Formula C11H8N2O
Molecular Weight 184.198
CAS No. 1214384-36-7
Cat. No. B567916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,4'-Bipyridine]-5-carbaldehyde
CAS1214384-36-7
Molecular FormulaC11H8N2O
Molecular Weight184.198
Structural Identifiers
SMILESC1=CN=CC=C1C2=CN=CC(=C2)C=O
InChIInChI=1S/C11H8N2O/c14-8-9-5-11(7-13-6-9)10-1-3-12-4-2-10/h1-8H
InChIKeyMSFXEBYIABYKGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

High-Purity [3,4'-Bipyridine]-5-carbaldehyde


[3,4'-Bipyridine]-5-carbaldehyde (CAS 1214384-36-7), also known as 5-(pyridin-4-yl)pyridine-3-carbaldehyde, is a heterocyclic building block with the molecular formula C11H8N2O and a molecular weight of 184.19 g/mol . It features a bipyridine core with a reactive formyl group at the 5-position, enabling diverse synthetic transformations for ligand synthesis and pharmaceutical intermediate preparation [1]. This compound is commercially available in high purity (≥98%) and exhibits physicochemical properties suitable for medicinal chemistry applications, including a calculated XLogP of 0.9 and a topological polar surface area (TPSA) of 42.8 Ų .

Isomer Specification for [3,4'-Bipyridine]-5-carbaldehyde


Bipyridine carbaldehydes exist as multiple regioisomers with identical molecular formulas but distinct substitution patterns, leading to fundamentally different properties and reactivity profiles . For instance, the position of the aldehyde group relative to the bipyridine nitrogen atoms critically influences metal coordination geometry, electronic characteristics, and downstream synthetic utility. Substituting [3,4'-Bipyridine]-5-carbaldehyde with its 6-carbaldehyde isomer (CAS 1214336-21-6) would alter the chelation mode and may render a designed ligand or catalyst inactive . Furthermore, variations in physicochemical parameters such as lipophilicity—[3,4'-Bipyridine]-5-carbaldehyde exhibits an XLogP of 0.9 , while its 6-carbaldehyde isomer has a LogP of 1.9561 —directly impact solubility and membrane permeability in biological applications. Therefore, generic substitution among bipyridine carbaldehyde isomers without rigorous validation is scientifically unsound and can lead to experimental failure.

Differentiation Evidence for [3,4'-Bipyridine]-5-carbaldehyde


Lipophilicity (XLogP) Comparison

[3,4'-Bipyridine]-5-carbaldehyde exhibits a significantly lower calculated lipophilicity (XLogP = 0.9) compared to its 6-carbaldehyde isomer (LogP = 1.9561) and the 5-carbaldehyde derivative of the 2,3'-bipyridine scaffold (LogP = 1.2835) . This lower LogP value indicates greater hydrophilicity, which directly influences solubility in aqueous media and partitioning behavior in biological systems .

Medicinal Chemistry ADME Physicochemical Properties

Polar Surface Area (TPSA) Comparison

The topological polar surface area (TPSA) of [3,4'-Bipyridine]-5-carbaldehyde is 42.8 Ų , which is lower than that of its 6-carbaldehyde isomer (TPSA ≈ 49.7 Ų) . A lower TPSA is generally associated with improved passive membrane permeability, a critical parameter for cell-based assays and intracellular target engagement [1].

Medicinal Chemistry ADME Membrane Permeability

Hydrogen Bond Acceptor Profile

[3,4'-Bipyridine]-5-carbaldehyde possesses three hydrogen bond acceptors (HBA = 3) and zero hydrogen bond donors (HBD = 0) . This HBA/HBD profile is identical to its 6-carbaldehyde isomer but contrasts with other bipyridine carbaldehydes that may feature additional donor groups. This pure acceptor character simplifies the prediction of intermolecular interactions in supramolecular assembly and target binding .

Molecular Recognition Ligand Design Coordination Chemistry

Commercial Availability and Purity Benchmarking

[3,4'-Bipyridine]-5-carbaldehyde is commercially available from multiple vendors at high purity (≥98%) . In contrast, its closest regioisomer, [3,4'-Bipyridine]-6-carbaldehyde, while available, is listed at a significantly higher price point ($842.00 for 1g of 97% purity) and has been reported as discontinued by some suppliers . The 5-carbaldehyde isomer therefore offers a more cost-effective and reliably sourced option for routine and scaled-up applications.

Procurement Chemical Synthesis Supply Chain

Synthetic Accessibility and Yield

A protocol for the one-step synthesis of [3,4'-Bipyridine]-5-carbaldehyde using adapted Vilsmeier conditions has been reported to proceed in quantitative yield [1]. This contrasts with alternative synthetic routes for related bipyridine carbaldehydes, such as the Pinner reaction, which yields up to 80% but requires toxic reagents like cyanide and hydrochloric acid . The high-yielding, one-step Vilsmeier approach underscores the compound's favorable synthetic accessibility for laboratory-scale preparation.

Synthetic Methodology Process Chemistry Building Block Synthesis

Application Scenarios for [3,4'-Bipyridine]-5-carbaldehyde


Hydrophilic MOFs and Coordination Polymers

The low XLogP (0.9) and moderate TPSA (42.8 Ų) of [3,4'-Bipyridine]-5-carbaldehyde make it an ideal ligand precursor for constructing MOFs intended for aqueous-phase applications, such as water purification, proton conduction, or biological sensing. Its greater hydrophilicity compared to the 6-carbaldehyde isomer (LogP 1.9561) facilitates the synthesis of water-stable frameworks and reduces the need for organic co-solvents during self-assembly.

Cell-Permeable Fluorescent Probes and Conjugates

With a TPSA of 42.8 Ų—significantly lower than the 6-carbaldehyde isomer's ~49.7 Ų —[3,4'-Bipyridine]-5-carbaldehyde is predicted to have superior passive membrane permeability . This property is critical for developing intracellular probes, imaging agents, or targeted protein degraders (e.g., PROTACs) where efficient cellular uptake is required. The reactive aldehyde group further enables facile conjugation to amines or hydrazides for bioconjugation [1].

Cost-Effective Chemical Library Synthesis

The favorable commercial availability and lower cost of [3,4'-Bipyridine]-5-carbaldehyde (approximately 50% less expensive than its 6-carbaldehyde isomer) support its use as a core scaffold in the parallel synthesis of diverse compound libraries. The high purity (≥98%) ensures reliable reaction outcomes , while the absence of hydrogen bond donors simplifies purification and minimizes side reactions during library production [1].

In-House Ligand Synthesis for Catalysis

The reported one-step, high-yielding Vilsmeier synthesis of [3,4'-Bipyridine]-5-carbaldehyde provides a practical route for research laboratories to prepare this compound on-demand, avoiding supply chain dependencies. This accessibility is particularly valuable for projects requiring iterative ligand optimization in asymmetric catalysis or for preparing gram-scale quantities of key intermediates without prohibitive commercial costs.

Technical Documentation Hub

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